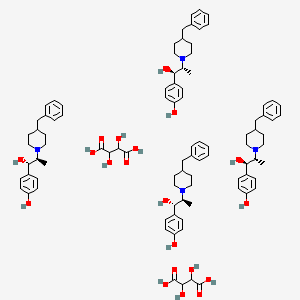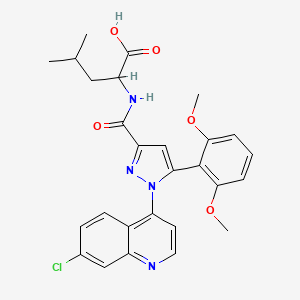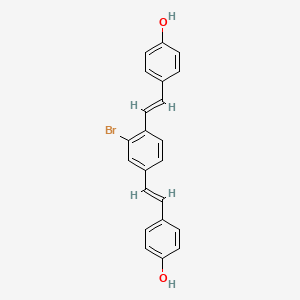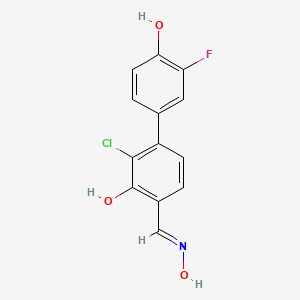![molecular formula C28H32Cl2N8O3 B560324 N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)
N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de SAR 216471 est un antagoniste puissant du récepteur P2Y12, qui est impliqué dans l'agrégation plaquettaire. Ce composé a montré une activité antiplaquettaire et antithrombotique significative in vivo et est disponible par voie orale .
Mécanisme D'action
Target of Action
SAR 216471 hydrochloride primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation and is thus a key target for preventing thrombosis .
Mode of Action
SAR 216471 hydrochloride acts as a potent antagonist of the P2Y12 receptor . An antagonist is a molecule that inhibits or reduces the physiological response to another molecule, in this case, the P2Y12 receptor . By blocking the P2Y12 receptor, SAR 216471 hydrochloride prevents the receptor from activating and thus inhibits platelet aggregation .
Biochemical Pathways
The P2Y12 receptor is part of the purinergic signaling pathway, which is involved in a variety of cellular functions, including inflammation, neurotransmission, and thrombosis . By antagonizing the P2Y12 receptor, SAR 216471 hydrochloride can affect these functions, particularly the process of thrombosis .
Result of Action
The primary result of SAR 216471 hydrochloride’s action is its antiplatelet and antithrombotic activity . By blocking the P2Y12 receptor, it prevents platelet aggregation, which is a key step in the formation of blood clots. This makes it a potential therapeutic agent for conditions where blood clot formation is a risk, such as cardiovascular disease .
Analyse Biochimique
Biochemical Properties
SAR 216471 hydrochloride interacts with the P2Y12 receptor, a G-protein coupled receptor (GPCR) involved in platelet aggregation . The nature of this interaction is antagonistic, meaning that SAR 216471 hydrochloride binds to the P2Y12 receptor and inhibits its function .
Cellular Effects
In terms of cellular effects, SAR 216471 hydrochloride’s antagonistic action on the P2Y12 receptor leads to a decrease in platelet aggregation . This can influence cell signaling pathways related to platelet activation and aggregation .
Molecular Mechanism
The molecular mechanism of action of SAR 216471 hydrochloride involves direct binding to the P2Y12 receptor . This binding inhibits the receptor’s function, leading to a decrease in platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Méthodes De Préparation
La synthèse du chlorhydrate de SAR 216471 implique plusieurs étapes, commençant par la préparation de la structure de base de l'indole, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.
Introduction de groupes fonctionnels : Divers groupes fonctionnels, y compris les cycles pyrazole et pyridazine, sont introduits par substitution nucléophile et d'autres réactions organiques.
Assemblage final : Le composé final est assemblé en couplant le noyau indole fonctionnalisé avec les chaînes latérales appropriées dans des conditions contrôlées
Les méthodes de production industrielle du chlorhydrate de SAR 216471 impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.
Analyse Des Réactions Chimiques
Le chlorhydrate de SAR 216471 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des cycles pyrazole et pyridazine.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans la structure.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau des parties chloro et pipérazine.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé parent avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
Le chlorhydrate de SAR 216471 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier le récepteur P2Y12 et son rôle dans l'agrégation plaquettaire.
Biologie : Le composé est utilisé pour étudier les voies biologiques impliquées dans la thrombose et l'hémostase.
Médecine : Le chlorhydrate de SAR 216471 a des applications thérapeutiques potentielles dans le traitement des troubles thrombotiques en raison de son activité antiplaquettaire.
Industrie : Il peut être utilisé dans le développement de nouveaux médicaments antithrombotiques et comme composé de référence dans les processus de contrôle de la qualité .
Mécanisme d'action
Le chlorhydrate de SAR 216471 exerce ses effets en se liant au récepteur P2Y12, un récepteur couplé aux protéines G impliqué dans l'agrégation plaquettaire. En antagonisant ce récepteur, le composé inhibe l'activation des plaquettes, empêchant ainsi la formation de thrombus. Les cibles moléculaires comprennent le récepteur P2Y12 et les voies de signalisation en aval qui contrôlent l'activation et l'agrégation des plaquettes .
Applications De Recherche Scientifique
SAR 216471 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the P2Y12 receptor and its role in platelet aggregation.
Biology: The compound is used to investigate the biological pathways involved in thrombosis and hemostasis.
Medicine: SAR 216471 hydrochloride has potential therapeutic applications in the treatment of thrombotic disorders due to its antiplatelet activity.
Industry: It can be used in the development of new antithrombotic drugs and as a reference compound in quality control processes .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de SAR 216471 est comparé à d'autres antagonistes du récepteur P2Y12 comme le clopidogrel, le prasugrel et le ticagrélor. Bien que tous ces composés inhibent le récepteur P2Y12, le chlorhydrate de SAR 216471 est unique dans son mécanisme réversible et à action directe, ainsi que dans sa biodisponibilité orale. Les composés similaires comprennent :
Clopidogrel : Un antagoniste irréversible du récepteur P2Y12 avec un début d'action plus lent.
Prasugrel : Un autre antagoniste irréversible avec un début d'action plus rapide que le clopidogrel.
Ticagrélor : Un antagoniste réversible avec un début d'action rapide et une puissance plus élevée
Le chlorhydrate de SAR 216471 offre un équilibre entre la puissance, la réversibilité et la biodisponibilité orale, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN8O3.ClH/c1-4-5-24(38)21-15-30-37(18(21)2)26-9-8-25(32-33-26)31-28(40)22-16-36(23-7-6-19(29)14-20(22)23)17-27(39)35-12-10-34(3)11-13-35;/h6-9,14-16H,4-5,10-13,17H2,1-3H3,(H,31,32,40);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLWHBMSQKUYAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)NC(=O)C3=CN(C4=C3C=C(C=C4)Cl)CC(=O)N5CCN(CC5)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)




![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)


![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)
![3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride](/img/structure/B560258.png)

